Regulatory and Purity Specifications: 5,6-Dehydro Finasteride as a High-Grade Reference Standard
For applications in pharmaceutical quality control (QC) and method validation, the procurement of 5,6-Dehydro Finasteride (Finasteride EP Impurity C) requires a high-purity standard that meets stringent pharmacopoeial guidelines. Commercial suppliers offer this compound with a minimum purity of 95% or higher (e.g., NLT 98%) , and it is characterized for compliance with EP, USP, JP, and BP monographs [1]. In contrast, generic Finasteride API has a distinct purity profile and impurity limits, with this specific 5,6-dehydro impurity being a critical marker for drug stability and manufacturing control. Using non-qualified or lower-grade material would invalidate analytical results.
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | ≥95% (Min. 95%) or NLT 98% |
| Comparator Or Baseline | Finasteride API (typically >99% purity with specific limits for individual impurities, including Impurity C) |
| Quantified Difference | Specific impurity limit for 5,6-Dehydro Finasteride in Finasteride API is ≤0.15% (EP/USP specification), whereas the reference standard itself is required at >95% purity for accurate quantification. |
| Conditions | Certified reference material for HPLC, UPLC, or LC-MS method development and system suitability testing. |
Why This Matters
Procurement of a high-purity, well-characterized standard is non-negotiable for regulatory compliance in ANDA/NDA submissions and for the accurate quantification of degradation products in Finasteride drug products.
- [1] Veeprho. (2022). Finasteride EP Impurity C (CAS 1329611-51-9). View Source
